4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one
CAS No.:
Cat. No.: VC17719572
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one -](/images/structure/VC17719572.png)
Specification
Molecular Formula | C14H16N2O3 |
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Molecular Weight | 260.29 g/mol |
IUPAC Name | 4-(2-nitrophenyl)-2-azaspiro[4.4]nonan-1-one |
Standard InChI | InChI=1S/C14H16N2O3/c17-13-14(7-3-4-8-14)11(9-15-13)10-5-1-2-6-12(10)16(18)19/h1-2,5-6,11H,3-4,7-9H2,(H,15,17) |
Standard InChI Key | HHPKNTKRERNUPC-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The core structure of 2-azaspiro[4.4]nonan-1-one consists of a γ-lactam fused to a cyclopentane ring via a spiro carbon atom. Substitution at the 4-position with a 2-nitrophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
Property | Value (Core Structure) | Source |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂O₃ | |
Molecular Weight | 260.29 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
XLogP3 | 2.3 |
The nitro group at the ortho position on the phenyl ring introduces steric hindrance, potentially reducing rotational freedom compared to the meta isomer . Computational models predict a planar nitro group orientation, with intramolecular hydrogen bonding possible between the nitro oxygen and the lactam NH .
Synthetic Strategies
Phosphine-Catalyzed [3+2] Cycloaddition
A cornerstone methodology for constructing 2-azaspiro[4.4]nonan-1-ones involves phosphine-catalyzed cycloadditions. As demonstrated by Yong et al., 2-methylene γ-lactams react with activated alkynes (e.g., 2-butynoate derivatives) to form spirocyclic adducts . For example:
This method enables enantioselective synthesis when chiral auxiliaries like camphor sultam are employed . Post-cycloaddition functionalization via nitroaromatic coupling could theoretically yield the 2-nitrophenyl variant, though specific protocols remain unreported.
Reductive Cyclization
Zinc-mediated reductive cyclization of nitroolefin intermediates offers an alternative route. For instance, acrylate derivatives bearing nitroaryl groups undergo cyclization under acidic conditions to form spiro frameworks . Adapting this approach to ortho-substituted nitro precursors may provide access to the target compound.
Physicochemical and Spectroscopic Characteristics
While experimental data for the 2-nitrophenyl isomer are scarce, comparisons to the 3-nitrophenyl analogue (PubChem CID 137702916) reveal:
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NMR Signatures: The lactam carbonyl resonates near δ 170 ppm in ¹³C NMR, while aromatic protons in the ortho-substituted nitro group are expected downfield of δ 8.0 ppm due to electron-withdrawing effects .
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Thermal Stability: Differential scanning calorimetry of related spiro lactams shows decomposition temperatures exceeding 200°C, suggesting moderate thermal resilience .
Applications and Biological Relevance
Spirocyclic lactams are prized in drug discovery for their ability to mimic peptide turn motifs. The nitro group enhances electrophilicity, making these compounds potential intermediates for:
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Antimicrobial Agents: Nitroaryl spirocycles exhibit activity against Gram-positive bacteria, likely via nitroreductase-mediated activation .
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Kinase Inhibitors: Rigid spiro scaffolds improve binding affinity to ATP pockets in kinases, as seen in related isoindolone derivatives .
Hazard Statement | Precautionary Measure |
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H315-H319-H335 | Avoid inhalation; use PPE |
P261-P305+P351+P338 | Rinse eyes/skin if exposed |
Storage at room temperature under inert atmosphere is recommended to prevent nitro group degradation .
Future Directions
Critical research gaps include:
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure 4-(2-nitrophenyl) derivatives.
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Biological Screening: Evaluating the ortho isomer’s potency against microbial and cancer cell lines.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and tautomeric preferences.
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